molecular formula C17H17FO2 B6404598 5-Fluoro-3-(4-T-butylphenyl)benzoic acid CAS No. 1261962-79-1

5-Fluoro-3-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404598
CAS No.: 1261962-79-1
M. Wt: 272.31 g/mol
InChI Key: VWZIEBIFBZFXDJ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H17FO2 It is characterized by the presence of a fluorine atom and a tert-butyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-T-butylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-T-butylphenyl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield 5-Fluoro-3-(4-T-butylphenyl)benzaldehyde, while reduction could produce 5-Fluoro-3-(4-T-butylphenyl)benzyl alcohol.

Scientific Research Applications

5-Fluoro-3-(4-T-butylphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Fluoro-3-(4-T-butylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The fluorine atom and tert-butyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(4-T-butylphenyl)benzoic acid: Similar in structure but with a different position of the fluorine atom.

    5-Fluoro-2-(4-T-butylphenyl)benzoic acid: Another isomer with the fluorine atom in a different position.

Uniqueness

5-Fluoro-3-(4-T-butylphenyl)benzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers. The position of the fluorine atom and tert-butyl group can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO2/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZIEBIFBZFXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690590
Record name 4'-tert-Butyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-79-1
Record name 4'-tert-Butyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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